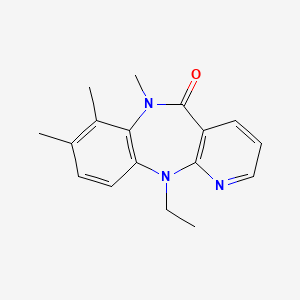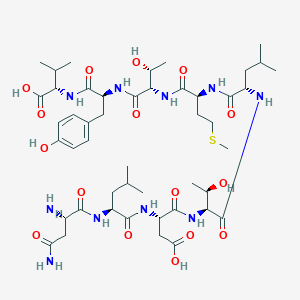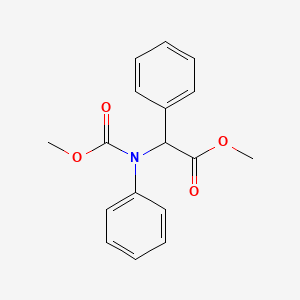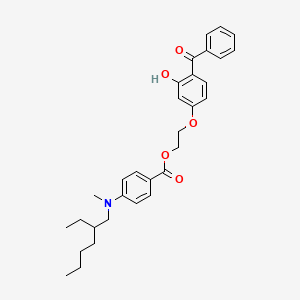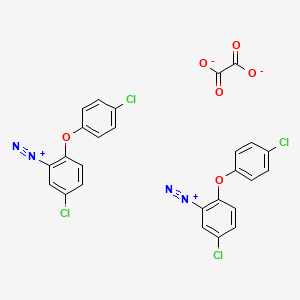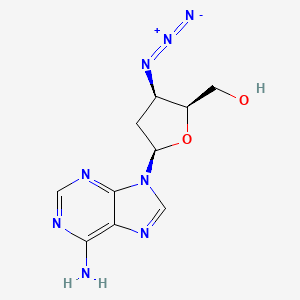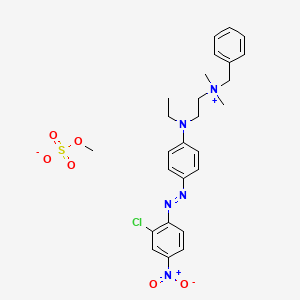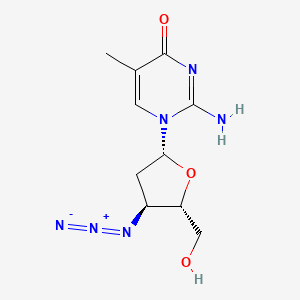
5-Methyl-3'-azido-2',3'-dideoxyisocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine is a synthetic nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
The synthesis of 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine typically involves multiple steps, starting from readily available nucleoside precursors. The key steps include the introduction of the azido group and the methyl group at specific positions on the nucleoside scaffold. Common synthetic routes involve the use of azidation reactions, where an azide ion is introduced to replace a leaving group, such as a halide, on the nucleoside. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid chain. This inhibition of nucleic acid synthesis is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include viral reverse transcriptase and cellular DNA polymerases .
Comparación Con Compuestos Similares
Similar compounds to 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine include:
3’-Azido-2’,3’-dideoxythymidine (AZT): Used in the treatment of HIV infection.
3’-Azido-2’,3’-dideoxyadenosine (AZA): Investigated for its antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZG): Studied for its potential in antiviral therapies.
Compared to these compounds, 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine may offer unique advantages in terms of selectivity and potency against specific viral targets and cancer cells .
Propiedades
Número CAS |
108441-50-5 |
|---|---|
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
2-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(11)13-9(5)18)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
LGLGKVCCXSGELG-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


